molecular formula C18H14N6OS2 B282690 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide

4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide

Cat. No. B282690
M. Wt: 394.5 g/mol
InChI Key: RFZXFRNIJVQHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. It is a thiazolyl-tetrazole derivative that has been synthesized using a specific method. In

Mechanism of Action

The mechanism of action of 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve antioxidant activity. It has also been found to have a protective effect on cells and tissues against oxidative damage. Additionally, the compound has been shown to improve the bioavailability of certain drugs and enhance their therapeutic efficacy.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and exhibits significant biological activity. However, there are also some limitations to its use. The compound is relatively expensive, and its use requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of new drug delivery systems using the compound. Researchers are also exploring its potential as a diagnostic tool for diseases such as cancer. Additionally, there is ongoing research to understand the mechanism of action of the compound and how it can be optimized for use in various applications.
Conclusion:
In conclusion, 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is a chemical compound with significant potential for use in various fields of science. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor properties. The compound has several advantages for use in lab experiments, but there are also some limitations to its use. Ongoing research is focused on understanding the mechanism of action of the compound and developing new applications for its use.

Synthesis Methods

The synthesis method used to prepare 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide involves the reaction between 2-aminothiazole and 5-phenyl-1H-tetrazole-1-thiol in the presence of N,N'-carbonyldiimidazole. The reaction yields the desired compound in good yield and purity. This method has been optimized by several researchers to improve the yield and purity of the product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor properties. Researchers have also explored its potential as a drug delivery system due to its ability to target specific cells and tissues. The compound has also been used in the development of biosensors and as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C18H14N6OS2

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H14N6OS2/c25-16(20-17-19-10-11-26-17)14-8-6-13(7-9-14)12-27-18-21-22-23-24(18)15-4-2-1-3-5-15/h1-11H,12H2,(H,19,20,25)

InChI Key

RFZXFRNIJVQHEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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